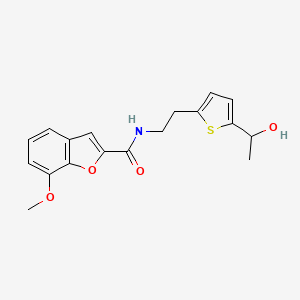

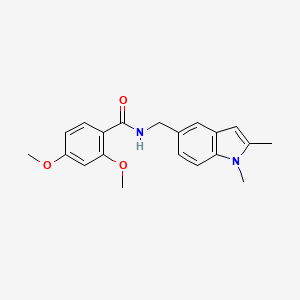

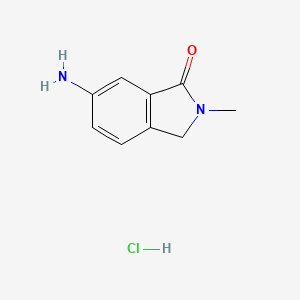

![molecular formula C22H19ClN2O4S B3020218 5-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylbenzenesulfonamide CAS No. 921920-23-2](/img/structure/B3020218.png)

5-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Crystal Structure Analysis

The crystal structure of a compound closely related to the one , N,N-di[(5-chloro-2-oxo-2,3-dihydrobenzo[d]oxazole-3-yl)methyl]ethanamine, has been studied to reveal that the benzoxazole ring systems are nearly planar and positioned at a dihedral angle of 96.12(7) degrees relative to each other. This arrangement suggests a certain rigidity in the molecular structure that could influence its reactivity and interactions. The presence of intermolecular hydrogen bonds forming zigzag chains, as well as C—H...π and π-π stacking interactions, indicates a propensity for the formation of stable crystal networks, which could be relevant for the compound's solid-state properties .

Synthesis Analysis

The synthesis of a structurally similar compound, 7-Chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine, has been reported. This synthesis involves a multi-step process starting from 5-chloro-2-nitrobenzoic acid, which undergoes reduction, esterification, sulfonylation, N-alkylation, and Dieckmann condensation. The final steps include decarboxylation and desulfonation in sulfuric acid, yielding an overall yield of approximately 71%. This synthesis route could provide insights into potential synthetic pathways for the target compound, considering the similarities in the chemical structures and functional groups .

Chemical Reactions Analysis

Although the specific chemical reactions of 5-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylbenzenesulfonamide are not detailed in the provided papers, the reported synthesis and crystal structure of related compounds suggest that the target compound may undergo similar reactions. The presence of chloro and sulfonyl groups could be reactive sites for further functionalization or participation in coupling reactions. The structural rigidity implied by the crystal structure analysis may also influence the compound's reactivity, possibly affecting the stereochemistry of the reactions it undergoes .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly reported in the provided papers. However, the crystal structure analysis of a related compound suggests that it may exhibit solid-state stability and potentially have a high melting point due to the strong intermolecular interactions observed. The synthesis paper provides an overall yield for a related compound, which could be indicative of the efficiency and practicality of synthesizing such complex molecules. The electronic structure, which is not discussed in the provided papers, would also be an important aspect of the physical and chemical properties, influencing aspects such as UV-Vis absorption, reactivity, and possibly pharmacokinetics if the compound were to be used in a drug context .

Mechanism of Action

Target of Action

The primary target of this compound is the Dopamine D2 receptor . This receptor plays a crucial role in the central nervous system and is involved in a variety of neurological processes, including motor control, reward, and reinforcement.

Mode of Action

The compound acts as a selective inhibitor of the Dopamine D2 receptor . It binds to the receptor, preventing dopamine from attaching and triggering a response. This inhibition disrupts the normal functioning of the receptor, leading to changes in the neurological processes it controls.

properties

IUPAC Name |

5-chloro-N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClN2O4S/c1-3-25-18-6-4-5-7-20(18)29-19-11-10-16(13-17(19)22(25)26)24-30(27,28)21-12-15(23)9-8-14(21)2/h4-13,24H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFEFBICKYDBZLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=C(C=CC(=C4)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

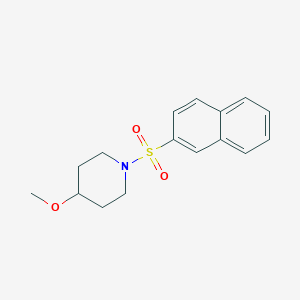

![1-(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B3020135.png)

![1-[2-Oxo-2-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethyl]pyrrolidine-2,5-dione](/img/structure/B3020147.png)

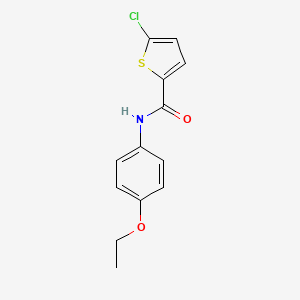

![N-(1,3-benzodioxol-5-yl)-2-[4-[(4-fluorophenyl)methyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-2-yl]acetamide](/img/structure/B3020150.png)

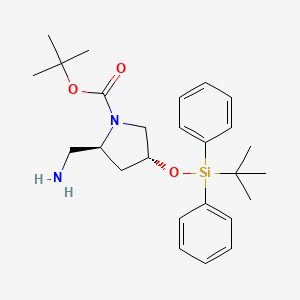

![tert-Butyl cis-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B3020151.png)

![Benzyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate](/img/structure/B3020153.png)